2-(1,3,5-Triazinan-2-yl)ethan-1-ol
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Overview
Description
2-(1,3,5-Triazinan-2-yl)ethan-1-ol is an organic compound that belongs to the class of triazines. It is characterized by a triazinane ring attached to an ethan-1-ol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Triazinan-2-yl)ethan-1-ol typically involves the reaction of 1,3,5-triazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Triazinan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,3,5-Triazinan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3,5-Triazinan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazinane ring can interact with enzymes and receptors, modulating their activity. The ethan-1-ol group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure.
2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine: A derivative with additional hydroxyethyl groups.
2-(1,3,5-Dithiazinan-5-yl)ethanol: A compound with a similar structure but containing sulfur atoms.
Uniqueness
2-(1,3,5-Triazinan-2-yl)ethan-1-ol is unique due to its specific combination of a triazinane ring and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111757-63-2 |
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Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-(1,3,5-triazinan-2-yl)ethanol |
InChI |
InChI=1S/C5H13N3O/c9-2-1-5-7-3-6-4-8-5/h5-9H,1-4H2 |
InChI Key |
OHERPESVIIMNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1NCNC(N1)CCO |
Origin of Product |
United States |
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